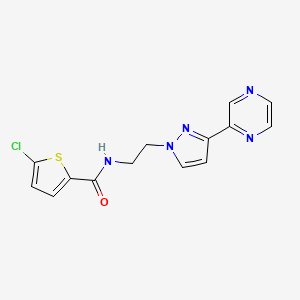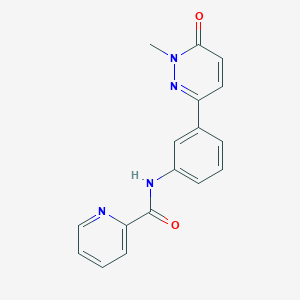
5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 .Chemical Reactions Analysis
The compound is synthesized via a Suzuki cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bonding reaction .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The facile synthesis of related pyrazine and thiophene derivatives through Suzuki cross-coupling reactions highlights the versatility of these compounds in organic synthesis. The study conducted by Ahmad et al. (2021) explores the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing their electronic and nonlinear optical properties through DFT calculations. This research demonstrates the potential of these compounds in developing materials with specific electronic characteristics, potentially useful for a variety of scientific applications (Ahmad et al., 2021).
Antimicrobial Activity
A notable application in antimicrobial research is demonstrated by Zítko et al. (2013), who synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides and evaluated their antimycobacterial activity. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as leads for developing new antimicrobial agents (Zítko et al., 2013).
Nonlinear Optical Properties
The study by Kanwal et al. (2022) on functionalized thiophene-based pyrazole amides via various catalytic approaches further expands on the chemical versatility and potential applications of these compounds. Their structural features were analyzed through computational applications, revealing promising nonlinear optical (NLO) properties. This suggests potential applications in the fields of optoelectronics and photonics (Kanwal et al., 2022).
Potential Anti-Tumor Agents
Research into the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety by Gomha et al. (2016) has highlighted the anti-tumor potential of these compounds. Their work demonstrates that specific derivatives exhibit promising activity against hepatocellular carcinoma cell lines, suggesting their utility in cancer research and potential therapeutic applications (Gomha et al., 2016).
properties
IUPAC Name |
5-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c15-13-2-1-12(22-13)14(21)18-6-8-20-7-3-10(19-20)11-9-16-4-5-17-11/h1-5,7,9H,6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKYYUWZVPXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)

![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)
![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)



![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)
![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)
![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)
![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)